

Application Notes and Protocols for Methylfurmethide Iodide in In Vivo Animal Studies

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Compound of Interest		
Compound Name:	Methylfurmethide iodide	
Cat. No.:	B073127	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **Methylfurmethide iodide** (also known as Furtrethonium Iodide) is a classical parasympathomimetic agent. Detailed recent in vivo dosage and pharmacokinetic data in animal models are scarce in publicly available literature. The following protocols and data are based on the known mechanism of action of muscarinic agonists and data from analogous, more commonly studied compounds. Researchers should conduct thorough dose-finding studies for their specific animal model and experimental conditions.

Introduction and Mechanism of Action

Methylfurmethide iodide is a quaternary ammonium compound that acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The activation of these receptors by an agonist like methylfurmethide iodide mimics the effects of parasympathetic nervous system stimulation. [4]

There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades:[5]

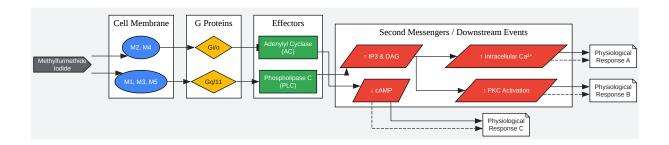


- M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][7]
- M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[5]

The physiological responses to **methylfurmethide iodide** are characteristic of cholinergic stimulation and include increased salivation, lacrimation, urination, gastrointestinal motility, and bronchoconstriction, as well as cardiovascular effects like bradycardia and vasodilation.[4]

Signaling Pathways and Experimental Workflow Signaling Pathway Diagram

The diagram below illustrates the primary signaling cascades initiated by the activation of muscarinic acetylcholine receptors.



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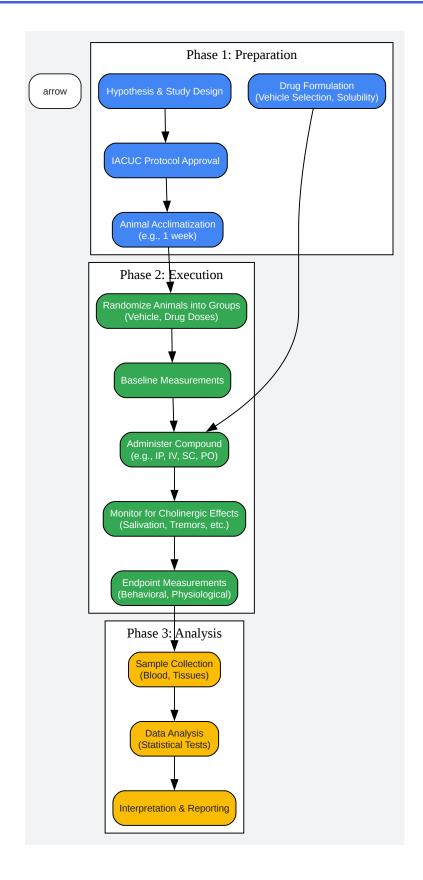
Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.



Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo animal study involving a test compound.





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Caption: General Workflow for an In Vivo Animal Pharmacology Study.



Quantitative Data and Dosage Considerations

Specific dosage data for **methylfurmethide iodide** is limited. Therefore, initial dose-ranging studies are critical. The table below provides dosage information for other parasympathomimetic agents that can be used as a starting point for designing these studies. Doses should be converted to the appropriate animal equivalent dose (AED) based on body surface area.[8][9]

Compound	Animal Model	Route	Dose Range	Observed Effect / Application	Citation
Methacholine	Rabbit	i.a.	0.01 - 2 μg/kg	Dose- dependent increase in mucociliary wave frequency.	[10]
Scopolamine	Rat	i.v.	0.25 - 0.5 mg/kg	Parasympath omimetic activity (lowdose effect).	[11]
Atropine (Antagonist)	Rat	i.v.	0.1 mg/kg	Used to block parasympath etic stimulation.	[11]
Bethanechol	N/A	Oral, s.c.	N/A	Used for urinary retention; not given i.v. or i.m. due to risk of cardiac arrest.	[12]



Dose Conversion Between Species: It is incorrect to scale doses between species based on body weight alone.[13] A more accurate method is to use a conversion based on Body Surface Area (BSA), often using a Km factor (Body weight / BSA).[14]

Formula for Human Equivalent Dose (HED) from Animal Dose: HED (mg/kg) = Animal Dose (mg/kg) \times (Animal Km / Human Km)[9]

Formula for Animal Equivalent Dose (AED) from Human Dose: AED (mg/kg) = Human Dose (mg/kg) \times (Human Km / Animal Km)[9]

Commonly Used Km Ratios (to convert Human Dose to Animal Dose):

- To Mouse: Multiply human dose (mg/kg) by 12.3[13]
- To Rat: Multiply human dose (mg/kg) by 6.2[14]
- To Rabbit: Multiply human dose (mg/kg) by 3.1[13]
- To Dog: Multiply human dose (mg/kg) by 1.8[13]

Experimental Protocols Protocol 1: Dose Formulation

Objective: To prepare a stable and injectable formulation of **Methylfurmethide lodide**.

Materials:

- Methylfurmethide lodide powder
- Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS))
- Sterile vials
- Vortex mixer
- Sonicator (optional)
- 0.22 μm sterile syringe filter



Procedure:

- Calculate the required amount of Methylfurmethide lodide based on the desired final concentration and volume.
- Weigh the powder accurately and place it in a sterile vial.
- Add the sterile vehicle incrementally while vortexing to aid dissolution. If solubility is an issue, gentle warming or sonication may be applied, but stability must be confirmed.
- Once fully dissolved, perform a final dilution to the target concentration with the sterile vehicle.
- Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
- Store the formulation at the recommended temperature (typically 2-8°C or as specified by the manufacturer) and protect it from light. Always prepare fresh solutions if stability is unknown.

Protocol 2: In Vivo Dose-Ranging and Efficacy Study

Objective: To determine the effective dose range of **Methylfurmethide lodide** and assess its physiological effects in a rodent model (e.g., mouse or rat).

Materials:

- Male/Female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats), age 8-10 weeks.
- Prepared Methylfurmethide lodide solution.
- Vehicle control solution.
- Administration supplies (syringes, needles appropriate for the route of administration).
- Monitoring equipment (e.g., stopwatch, observation cage, rectal thermometer).

Procedure:



- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
- Grouping and Randomization: Randomly assign animals to different groups (n=6-8 per group), including:
 - Group 1: Vehicle Control
 - Group 2: Low Dose Methylfurmethide lodide
 - Group 3: Mid Dose Methylfurmethide Iodide
 - Group 4: High Dose Methylfurmethide lodide
 - (Optional) Group 5: Positive Control (e.g., Pilocarpine)

Administration:

- Administer the vehicle or compound via the chosen route (e.g., intraperitoneal (IP), subcutaneous (SC), or intravenous (IV)). The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for IP in mice).[8]
- Ensure consistent timing of administration for all animals.
- Monitoring for Cholinergic Effects:
 - Immediately after administration, place the animal in an observation cage.
 - For the next 60-90 minutes, observe and score the animal for signs of cholinergic toxicity at regular intervals (e.g., every 10-15 minutes).[4]
 - Key signs to monitor (DUMBBELSS mnemonic): Diarrhea, Urination, Miosis,
 Bronchospasm, Bradycardia, Emesis, Lacrimation, Salivation, Sweating.[4]
 - A scoring system can be developed (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe)
 for each sign to quantify the response.
- Endpoint Measurement:



- Depending on the study's goal, specific endpoints can be measured. For example, in a study of salivary function, saliva can be collected using pre-weighed cotton balls placed in the animal's mouth.
- For gastrointestinal motility studies, charcoal meal transit can be assessed.
- Data Analysis:
 - Compare the scores or endpoint measurements between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
 - Plot a dose-response curve to determine the ED50 (effective dose for 50% of the maximal response).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must monitor animals closely for signs of excessive distress, and humane endpoints should be established. Overdosage can lead to a life-threatening cholinergic crisis.[4] The muscarinic antagonist atropine can be used to reverse severe symptoms if necessary.[12]

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